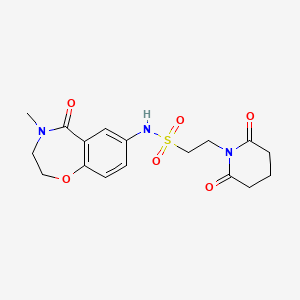
2-(2,6-dioxopiperidin-1-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)ethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-dioxopiperidin-1-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)ethane-1-sulfonamide is a useful research compound. Its molecular formula is C17H21N3O6S and its molecular weight is 395.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2,6-dioxopiperidin-1-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)ethane-1-sulfonamide, identified by its CAS number 1207021-31-5, is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H21N3O6S with a molecular weight of 395.4 g/mol. The structure includes a piperidine ring and a benzoxazepine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₃O₆S |
| Molecular Weight | 395.4 g/mol |
| CAS Number | 1207021-31-5 |
Research indicates that the compound may exert its biological effects through modulation of various biochemical pathways. One notable mechanism involves the inhibition of tumor necrosis factor-alpha (TNFα), a cytokine implicated in inflammatory processes. Studies have shown that derivatives of this compound can effectively reduce TNFα levels in mammalian models, suggesting a potential use in treating inflammatory diseases .
Biological Activity
The biological activity of this compound has been explored in various studies:
1. Anti-inflammatory Effects
- Case Study : A study demonstrated that administration of related compounds significantly decreased TNFα levels in animal models, which could be beneficial for conditions characterized by excessive inflammation such as rheumatoid arthritis and inflammatory bowel disease .
- Mechanism : The inhibition of TNFα leads to reduced inflammation and alleviation of associated symptoms.
2. Antitumor Activity
- Research Findings : Some derivatives have shown promise in inhibiting tumor growth in vitro and in vivo by targeting specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Clinical Relevance : This suggests potential applications in oncology, particularly for cancers where TNFα plays a role in tumor progression.
3. Neuroprotective Properties
- Observations : There is emerging evidence that compounds similar to this sulfonamide exhibit neuroprotective effects through antioxidant mechanisms and modulation of neuroinflammatory responses. This could have implications for neurodegenerative diseases such as Alzheimer's .
Summary of Research Findings
The following table summarizes key findings from relevant studies:
Propriétés
IUPAC Name |
2-(2,6-dioxopiperidin-1-yl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6S/c1-19-7-9-26-14-6-5-12(11-13(14)17(19)23)18-27(24,25)10-8-20-15(21)3-2-4-16(20)22/h5-6,11,18H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDCCXMBGRGZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CCN3C(=O)CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














